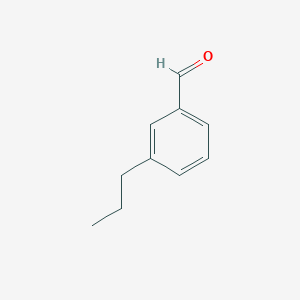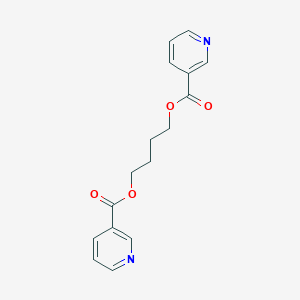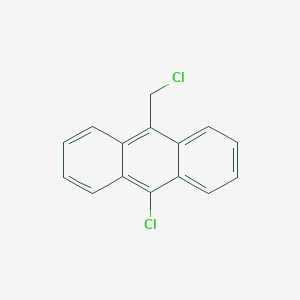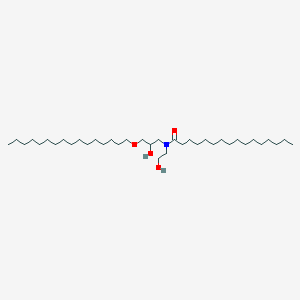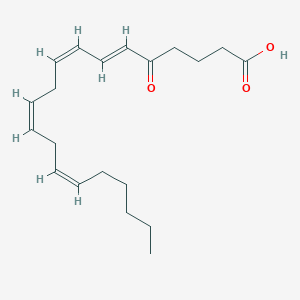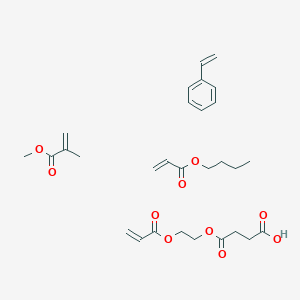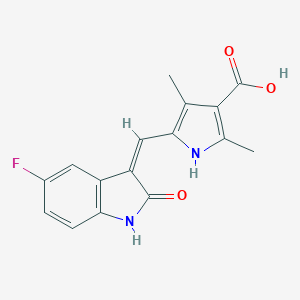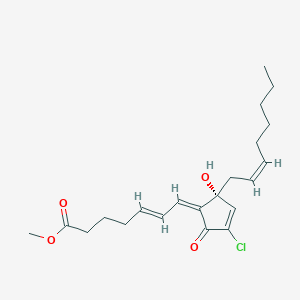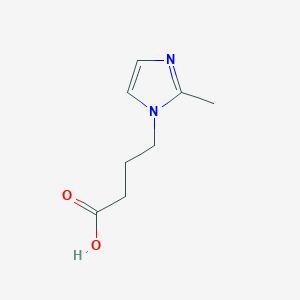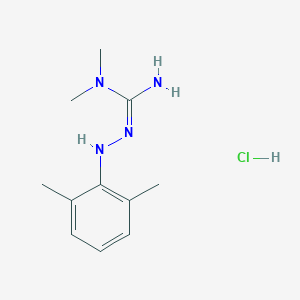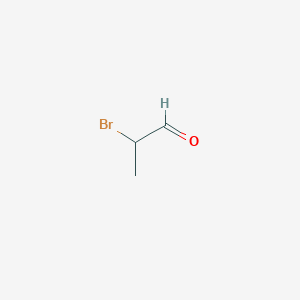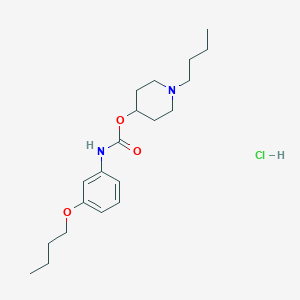
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as JNJ-42153605, is a novel drug candidate that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).
作用機序
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a PAM of mGluR2, a G protein-coupled receptor that is widely expressed in the brain. PAMs of mGluR2 enhance the activity of the receptor by binding to an allosteric site on the receptor, which leads to an increase in the affinity of the receptor for its endogenous ligand, glutamate. This results in a reduction in the release of glutamate, which is thought to be involved in the pathophysiology of neuropsychiatric disorders.
生化学的および生理学的効果
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to enhance the activity of mGluR2 in the brain, which leads to a reduction in the release of glutamate. This is thought to have a positive effect on cognitive function and may also have an antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the advantages of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One direction is to conduct clinical trials in humans to determine the safety and efficacy of the drug. Another direction is to study the potential of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the precise mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride and its effects on the brain.
合成法
The synthesis of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride was first reported by researchers at Janssen Pharmaceuticals in 2011. The synthesis involves the reaction of 3-butoxyphenyl isocyanate with 1-butyl-4-piperidinol in the presence of hydrochloric acid to form the monohydrochloride salt of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. The synthesis is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been extensively studied in preclinical models for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. The drug has been shown to have a positive effect on cognitive function, as well as a potential antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.
特性
CAS番号 |
105384-14-3 |
|---|---|
製品名 |
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
分子式 |
C20H33ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC名 |
(1-butylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-12-22-13-10-18(11-14-22)25-20(23)21-17-8-7-9-19(16-17)24-15-6-4-2;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H |
InChIキー |
AXCCMIYOXQLVAN-UHFFFAOYSA-N |
SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
正規SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
同義語 |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-butoxyphenyl)carbama te chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



